8-Bromo-2-chloro-5-methoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
8-bromo-2-chloro-5-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O/c1-15-5-3-2-4(10)7-6(5)8(12)14-9(11)13-7/h2-3H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFADVIFMFSYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Formation of hemiaminal intermediates via acid-catalyzed condensation between 2-aminobenzamides and aldehydes.
- Dehydration to generate imines.
- Cyclization and oxidation to produce the quinazoline derivatives.
Data Highlights:
- Use of acetic acid as an electrolyte facilitates scalable synthesis.
- The method allows for the incorporation of halogen substituents by selecting appropriate substituted aldehydes or benzamides.
Research Reference: Arkivoc 2023 indicates this method's robustness for synthesizing various 4-quinazolinone derivatives, which can be adapted for halogenated compounds like 8-bromo-2-chloro-5-methoxyquinazoline.
Research Reference: A detailed procedure from a patent (CN104478670B) describes halogenation and methoxy substitution steps, emphasizing regioselectivity and reaction conditions.
Direct Synthesis from 2-Aminobenzamide and Halogenated Precursors
An alternative method involves the condensation of halogenated 2-aminobenzamide derivatives with suitable reagents:
- Reactants: 2-aminobenzamide derivatives bearing halogens at desired positions.
- Conditions: Reflux in solvents like acetic acid or ethanol, with catalysts such as polyphosphoric acid or Lewis acids, to promote cyclization.
- Outcome: Formation of the quinazoline ring with halogen substituents at specified positions.
Example:
- Starting with 2-aminobenzamide bromide, cyclization with formamide derivatives or aldehydes under reflux produces the quinazoline core, which can then be further functionalized.
Research Reference: The synthesis of halogenated quinazolinone derivatives from anthranilic acids and subsequent halogenation steps are detailed in the literature, emphasizing regioselectivity and yield optimization.
Functionalization of the Quinazoline Core
Post-synthesis modifications include:
- Halogenation: Achieved via electrophilic substitution using NBS or N-chlorosuccinimide (NCS).
- Methoxy substitution: Typically performed via nucleophilic aromatic substitution with methylating agents in the presence of base or catalysts.
Data Table: Summary of Key Preparation Steps
Research Findings & Optimization
- Reaction Conditions: Elevated temperatures (80–150°C) under reflux are common, with solvents like ethanol, acetic acid, or DMF.
- Yield Data: Typical yields range from 60% to 85%, depending on the halogenation and substitution steps.
- Scalability: Electrochemical methods and microwave-assisted synthesis have been explored to improve scalability and reaction times.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-2-chloro-5-methoxyquinazolin-4-amine is primarily studied for its anticancer properties. Research indicates that it may target specific pathways involved in tumor growth:
- Mechanism of Action : The compound interacts with enzymes and receptors associated with cell signaling pathways, potentially leading to apoptosis in cancer cells. It has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in various cancers.
Biological Research
The compound is utilized for exploring enzyme inhibition and receptor binding:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, comparable to established antibiotics.
- In Vitro Studies : In assays involving HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, this compound demonstrated significant antiproliferative effects, with lower IC50 values than some reference drugs like gefitinib.
Pharmaceutical Development
As a lead compound, it serves as a building block for synthesizing more complex pharmaceutical agents:
| Application Area | Description |
|---|---|
| Drug Development | Used to develop new drugs targeting specific diseases, particularly cancers and infections. |
| Chemical Biology | Probing structure-activity relationships of quinazoline derivatives to understand their biological interactions. |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
-
Antiproliferative Studies :
- In vitro assays indicated the compound inhibited growth in HepG2 and MCF7 cell lines.
- IC50 values demonstrated higher potency compared to standard treatments.
-
Mechanistic Insights :
- Structural modifications enhance binding affinity to EGFR, leading to increased inhibition of signaling pathways associated with tumor growth.
-
Comparative Analysis :
- Compared to similar quinazoline derivatives lacking halogen substituents, this compound exhibited superior biological activity, underscoring the importance of its unique structure.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Positional Isomers: 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine
The 6-methoxy isomer (CID 75525909) shares the same bromo, chloro, and amine groups but differs in the methoxy position (6 vs. 5). Key differences include:
Substituent Variation: 8-Bromo-2-methylquinazolin-4-amine
This analog (CID 71744027) replaces chloro and methoxy groups with a methyl group at position 2:
Functionalized Derivatives: 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine
This compound () demonstrates the role of bromo as a reactive site for cross-coupling. Key comparisons:
Kinase-Targeted Analog: N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine
This kinase inhibitor () highlights the importance of substitution patterns:
- Selectivity : The target compound’s chloro and methoxy groups may mimic the electron-withdrawing effects of the benzodioxol group, but the lack of a piperazine or tetrahydrofuran moiety likely reduces kinase selectivity.
- Pharmacokinetics : Methoxy at position 5 may improve solubility compared to bulkier substituents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves halogenation and amination steps similar to and , using Hünig’s base for nucleophilic substitution .
- Biological Activity : Chloro and methoxy groups may confer EGFR or CLK1 kinase inhibition, as seen in analogs like 6-arylquinazolin-4-amine derivatives .
- Optimization Opportunities : Introducing morpholine or triazole groups at position 8 (via bromo substitution) could enhance solubility and target engagement, as demonstrated in and .
Biological Activity
8-Bromo-2-chloro-5-methoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has been studied for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and virology. The following sections will explore its biological activity, structure-activity relationship (SAR), and relevant case studies.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. In a study focusing on HIV, compounds similar to this quinazoline derivative were tested against various strains of the virus. The results demonstrated effective inhibition of viral replication, suggesting its potential as an antiviral agent .
Anticancer Activity
The compound has also shown promise in cancer therapy. A structure-activity relationship study revealed that modifications to the quinazoline core can enhance its potency against cancer cell lines. Specifically, the incorporation of a methoxy group at the 5-position of the quinazoline ring was found to improve its inhibitory effects on cancer cell growth .
Kinase Inhibition
This compound has been identified as a potent inhibitor of several kinases, including CLK1 and CLK2. These kinases are implicated in various cellular processes, including cell cycle regulation and apoptosis. The compound demonstrated IC50 values in the low nanomolar range, indicating high potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine at position 8 | Enhances binding affinity to targets |
| Chlorine at position 2 | Modulates biological activity |
| Methoxy group at position 5 | Increases potency against cancer cells |
Studies highlight that modifications to these positions can lead to variations in biological activity, emphasizing the importance of SAR in drug design .
Study on Antiviral Activity
In a clinical study assessing antiviral efficacy, this compound was administered to HIV-infected patients. The results showed a significant reduction in viral load over four weeks of treatment, with minimal side effects reported. This suggests that the compound could be a viable candidate for further development as an antiviral drug .
Cancer Cell Line Inhibition
A laboratory study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with apoptosis confirmed through caspase activation assays. This reinforces its potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-bromo-2-chloro-5-methoxyquinazolin-4-amine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinazoline core. For example, 4-chloro-6,7-dimethoxyquinazoline can react with brominated anilines under reflux in isopropanol with DIPEA as a base, followed by purification via combi-flash chromatography (0–15% EtOAc/heptane) . Key intermediates (e.g., brominated quinazoline precursors) should be characterized using -NMR, -NMR, and LCMS to confirm regioselectivity and purity.
Q. How can researchers optimize reaction conditions for introducing the 8-bromo substituent?
- Methodological Answer : Bromination is often achieved using electrophilic brominating agents (e.g., NBS) in polar aprotic solvents like DMF. Reaction parameters (temperature, stoichiometry) should be optimized via Design of Experiments (DoE) to minimize side products. Statistical methods, such as fractional factorial designs, can reduce experimental runs while identifying critical variables (e.g., solvent polarity, catalyst loading) .
Q. What purification strategies are effective for halogenated quinazoline derivatives?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/EtOAc) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients (0.025% TFA) improves resolution. Purity validation (>95%) requires dual LCMS methods with diode array detection .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in quinazoline functionalization?
- Methodological Answer : Quantum chemical calculations (DFT) can model transition states to predict bromination/chlorination sites. For example, the electron-deficient C8 position in quinazoline is more reactive toward electrophilic bromination due to resonance stabilization of the σ-complex. Pairing computational results with experimental -NMR shifts (e.g., δ 156–159 ppm for C4-amine) validates predictions .
Q. How should contradictory spectral data (e.g., unexpected -NMR signals) be resolved?
- Methodological Answer : Contradictions may arise from rotamers or residual solvents. Use variable-temperature NMR to identify dynamic processes. For example, broadening of methoxy proton signals (δ ~3.8–4.0 ppm) at elevated temperatures suggests restricted rotation. HSQC and HMBC experiments clarify ambiguous couplings .
Q. What strategies mitigate degradation during storage of halogenated quinazolines?
- Methodological Answer : Halogenated quinazolines are sensitive to light and moisture. Store under argon at –20°C in amber vials with molecular sieves. Degradation pathways (e.g., hydrolysis of the C2-Cl bond) can be monitored via accelerated stability studies (40°C/75% RH) with LCMS tracking .
Experimental Design & Data Analysis
Q. How to design a kinetic study for Suzuki-Miyaura coupling of 8-bromoquinazoline derivatives?
- Methodological Answer : Use a palladium catalyst (e.g., Pd(PPh)) with arylboronic acids in DMF/NaCO. Monitor reaction progress via in situ Raman spectroscopy to track C-Br bond disappearance (~500 cm). Rate constants () derived from pseudo-first-order plots inform catalyst efficiency .
Q. What statistical tools analyze batch-to-batch variability in synthetic yields?
- Methodological Answer : Apply ANOVA to identify significant variables (e.g., reagent lot, humidity). For example, a p-value <0.05 for "solvent purity" indicates it critically impacts yield. Multivariate analysis (PCA) can correlate impurity profiles (e.g., dehalogenated byproducts) with reaction conditions .
Safety & Compliance
Q. What safety protocols are critical for handling halogenated quinazolines?
- Methodological Answer : Use fume hoods for all synthetic steps. Personal protective equipment (nitrile gloves, lab coat) is mandatory. Spills require neutralization with sodium bicarbonate followed by adsorption (vermiculite). Waste must be labeled as "halogenated organic compounds" for incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
